Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and as catalysts in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Amidation: The amino group is introduced through an amidation reaction, where the appropriate amine is reacted with a carboxylic acid derivative.
Benzyl Protection: The benzyl group is introduced to protect the amine functionality during subsequent reactions.
Final Coupling: The final step involves coupling the protected amine with the desired carboxylate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating enzyme activity through allosteric effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- (S)-1-(((S)-1-Methylpyrrolidin-2-yl)methyl)pyrrolidin-2-yl]diphenylmethanol
- N-Methylpyrrolidine
Uniqueness
Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both amino and carboxylate functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
Molecular Formula |
C19H29N3O3 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
benzyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)21(3)12-16-10-7-11-22(16)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3 |
InChI Key |
VEKJXDORILGLME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCN1C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.